molecular formula C22H20N4O2 B6113388 2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B6113388
M. Wt: 372.4 g/mol
InChI Key: JXLVOFKIARHPKL-UHFFFAOYSA-N
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Description

2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a benzotriazole moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond by reacting the substituted benzotriazole with 2-methoxybenzoic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-absorbing materials for photovoltaic cells.

    Industrial Chemistry: It can be used as a stabilizer in polymers to protect against UV degradation.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazole moiety can act as a pharmacophore, binding to active sites and modulating biological activity. The exact pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylphenyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide

Uniqueness

2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack this moiety and therefore have different reactivity and applications.

Properties

IUPAC Name

2-methoxy-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-8-10-16(11-9-14)26-24-19-12-15(2)18(13-20(19)25-26)23-22(27)17-6-4-5-7-21(17)28-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLVOFKIARHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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